5-Bromo-2-ethylthiophene-3-carbaldehyde CAS number and molecular weight
5-Bromo-2-ethylthiophene-3-carbaldehyde CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-ethylthiophene-3-carbaldehyde, a heterocyclic building block with significant potential in medicinal chemistry and materials science. This document details its chemical identity, including its CAS number and molecular weight, and explores its synthesis, chemical properties, and known applications. Particular emphasis is placed on its role as a versatile intermediate for the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and chemical synthesis, offering both foundational knowledge and practical insights.
Chemical Identity and Properties
5-Bromo-2-ethylthiophene-3-carbaldehyde is a substituted thiophene derivative characterized by the presence of a bromo, an ethyl, and a formyl group at specific positions on the thiophene ring. These functional groups impart a unique reactivity profile, making it a valuable intermediate in organic synthesis.
| Property | Value | Source |
| CAS Number | 1150223-09-8 | [1] |
| Molecular Formula | C₇H₇BrOS | [1] |
| Molecular Weight | 219.1 g/mol | [1] |
| Purity | Typically ≥95% | [1] |
Synthesis and Purification
The synthesis of 5-Bromo-2-ethylthiophene-3-carbaldehyde, while not extensively detailed in publicly available literature for this specific molecule, can be inferred from established methodologies for the synthesis of related substituted thiophene-3-carbaldehydes. A common and effective approach involves the formylation of a pre-functionalized thiophene ring.
A plausible synthetic route would begin with 2-ethylthiophene. The synthesis would then proceed through a bromination step, followed by a regioselective formylation. The Vilsmeier-Haack reaction or formylation via lithiation are standard methods to introduce a formyl group onto a thiophene ring.
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of 5-Bromo-2-ethylthiophene-3-carbaldehyde.
Detailed Experimental Protocol (Hypothetical, based on related compounds):
A detailed protocol for a similar compound, 5-propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde, involves a bromine-lithium exchange followed by formylation.[2] This suggests a viable route for the target molecule would be:
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Starting Material: 3,5-Dibromo-2-ethylthiophene.
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Lithiation: Dissolve the starting material in anhydrous THF and cool to -78 °C under an inert atmosphere. Add one equivalent of n-butyllithium dropwise to selectively perform a bromine-lithium exchange at the 5-position.
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Formylation: After stirring for a short period, add an excess of anhydrous N,N-dimethylformamide (DMF) and allow the reaction to slowly warm to room temperature.
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Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography on silica gel.
Purification:
Column chromatography is a standard and effective method for the purification of brominated thiophene derivatives.[3] For non-polar compounds like 5-Bromo-2-ethylthiophene-3-carbaldehyde, a silica gel column with a non-polar eluent system, such as a mixture of hexane and ethyl acetate, would be appropriate.
Reactivity and Role in Drug Discovery
The chemical reactivity of 5-Bromo-2-ethylthiophene-3-carbaldehyde is dictated by its three functional groups:
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Aldehyde Group: The formyl group is susceptible to a wide range of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-forming reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol reactions. This allows for the introduction of diverse side chains and functional groups.
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Bromo Group: The bromine atom provides a handle for transition metal-catalyzed cross-coupling reactions. The Suzuki, Stille, and Sonogashira couplings are powerful methods to introduce aryl, heteroaryl, or alkynyl substituents at the 5-position of the thiophene ring.[4][5] This is a cornerstone of modern drug discovery for building molecular complexity.
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Thiophene Ring: The thiophene core is a well-established "privileged scaffold" in medicinal chemistry.[6] It is a bioisostere of the benzene ring and is found in numerous FDA-approved drugs. Its presence can influence the pharmacokinetic and pharmacodynamic properties of a molecule. Thiophene derivatives have shown a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[7]
Application in Medicinal Chemistry:
The structure of 5-Bromo-2-ethylthiophene-3-carbaldehyde makes it an ideal starting material or intermediate for the synthesis of novel drug candidates. The aldehyde can be elaborated to introduce pharmacophoric features, while the bromo group allows for the exploration of structure-activity relationships (SAR) by introducing a variety of substituents via cross-coupling reactions.
For instance, derivatives of 5-bromothiophene-2-carboxylic acid have been synthesized and evaluated for their antibacterial activity against extensively drug-resistant (XDR) Salmonella Typhi.[8] This highlights the potential of the bromothiophene scaffold in addressing antibiotic resistance.
Illustrative Reaction Scheme in Drug Discovery:
Caption: General workflow illustrating the use of 5-Bromo-2-ethylthiophene-3-carbaldehyde in generating a library of compounds for drug discovery.
Spectroscopic Characterization (Predicted)
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¹H NMR: The proton NMR spectrum would be expected to show a singlet for the aldehydic proton (CHO) at around 9.8-10.0 ppm. A singlet for the thiophene proton at the 4-position would appear in the aromatic region (around 7.0-7.5 ppm). The ethyl group would present as a quartet for the methylene protons (CH₂) and a triplet for the methyl protons (CH₃) in the upfield region.
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¹³C NMR: The carbon NMR spectrum would show a characteristic peak for the aldehyde carbonyl carbon at around 180-190 ppm. The carbons of the thiophene ring would appear in the aromatic region, with the carbon bearing the bromine atom shifted to a lower field. The carbons of the ethyl group would be observed in the aliphatic region.
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Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50).
Safety and Handling
As with any brominated organic compound, 5-Bromo-2-ethylthiophene-3-carbaldehyde should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For specific safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
5-Bromo-2-ethylthiophene-3-carbaldehyde is a valuable and versatile building block for organic synthesis, particularly in the field of drug discovery. Its combination of a reactive aldehyde, a versatile bromo group for cross-coupling, and a biologically relevant thiophene core makes it an attractive starting point for the synthesis of novel compounds with potential therapeutic applications. This guide provides a foundational understanding of this compound, and it is anticipated that its use in medicinal chemistry and materials science will continue to grow.
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